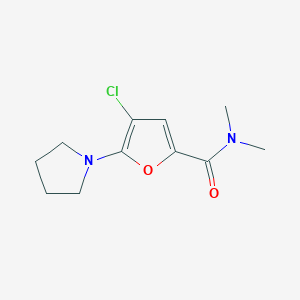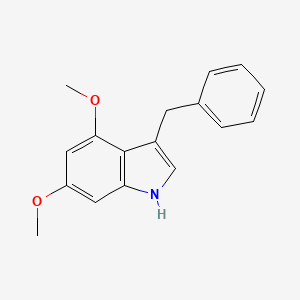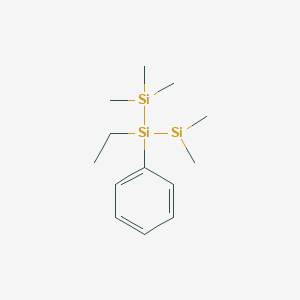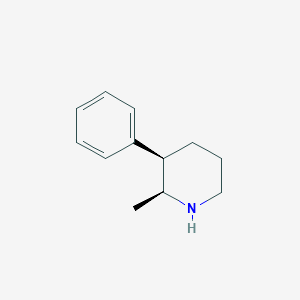![molecular formula C13H14N2O8 B14205949 2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid CAS No. 834860-98-9](/img/structure/B14205949.png)
2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid is a complex organic compound with a molecular formula of C14H16N2O8 It is characterized by the presence of a nitrobenzoyl group, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid typically involves multiple steps. One common method includes the reaction of ethylenediamine with chloroacetic acid to form an intermediate, which is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification processes such as crystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl compounds.
Applications De Recherche Scientifique
2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo redox reactions, influencing cellular pathways and enzyme activities. The compound’s ability to form complexes with metal ions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar structural features.
Nitrilotriacetic acid (NTA): Another chelating agent with comparable properties.
Diethylenetriaminepentaacetic acid (DTPA): A compound with extended chelating capabilities.
Uniqueness
2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and potential biological activity not found in the other similar compounds.
Propriétés
Numéro CAS |
834860-98-9 |
|---|---|
Formule moléculaire |
C13H14N2O8 |
Poids moléculaire |
326.26 g/mol |
Nom IUPAC |
2-[carboxymethyl-[2-(4-nitrobenzoyl)oxyethyl]amino]acetic acid |
InChI |
InChI=1S/C13H14N2O8/c16-11(17)7-14(8-12(18)19)5-6-23-13(20)9-1-3-10(4-2-9)15(21)22/h1-4H,5-8H2,(H,16,17)(H,18,19) |
Clé InChI |
HKWOTMOYJLFVAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCCN(CC(=O)O)CC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)

![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)
![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)



